molecular formula C7H9N3O B1374734 N-(pyridazin-3-ylmethyl)acetamide CAS No. 1699949-28-4

N-(pyridazin-3-ylmethyl)acetamide

Cat. No.: B1374734
CAS No.: 1699949-28-4
M. Wt: 151.17 g/mol
InChI Key: NNJUESWABAFHII-UHFFFAOYSA-N
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Description

N-(Pyridazin-3-ylmethyl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with an acetamide group via a methylene linker. Pyridazines (six-membered aromatic rings with two adjacent nitrogen atoms) are pharmacologically significant due to their electronic and steric properties, which enhance hydrogen bonding and dipole interactions with biological targets . The acetamide moiety in this compound may further modulate solubility, bioavailability, and target affinity compared to simpler pyridazine derivatives.

Properties

IUPAC Name

N-(pyridazin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-6(11)8-5-7-3-2-4-9-10-7/h2-4H,5H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJUESWABAFHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridazin-3-ylmethyl)acetamide typically involves the reaction of pyridazine derivatives with acetamide. One common method is the reaction of pyridazin-3-ylmethylamine with acetic anhydride under reflux conditions. The reaction proceeds as follows:

    Starting Materials: Pyridazin-3-ylmethylamine and acetic anhydride.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours.

    Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and purification using recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems for precise control of temperature and reaction time, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridazin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(pyridazin-3-ylmethyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(pyridazin-3-ylmethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(pyridazin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Pyridine-Based Acetamides

Pyridine analogs with acetamide substituents are structurally related but differ in nitrogen atom positioning and electronic properties. Key examples include:

  • N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide : The trimethylsilyl-ethynyl group introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Structural Implications :

  • Substituent positions (e.g., hydroxyl at pyridine C2 vs. pyridazine C3) influence electronic distribution and bioactivity.

Heterocyclic Acetamides with Complex Scaffolds

Several acetamide derivatives incorporate fused or substituted heterocycles, altering their pharmacological profiles:

  • N-(4-Methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p): This compound () combines benzodiazepine and pyrimidopyrimidine moieties, likely conferring kinase inhibition or DNA-intercalating properties. Its complexity may reduce metabolic stability compared to simpler pyridazine-based acetamides.
  • 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide: The thiazolidinone ring in this molecule () is associated with antidiabetic and anti-inflammatory activities. The ethoxymethylene group may enhance lipophilicity, improving CNS penetration .

Key Differences :

  • N-(Pyridazin-3-ylmethyl)acetamide’s simpler structure may offer synthetic accessibility and reduced off-target effects compared to multi-heterocyclic analogs.
  • Thiazolidinone and pyrimidopyrimidine derivatives exhibit broader scaffold-driven activities (e.g., antidiabetic effects), whereas pyridazine acetamides may specialize in cardiovascular or anti-inflammatory applications .

Natural Product-Derived Acetamides

Natural isolates and semi-synthetic derivatives highlight structural diversity:

  • N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide : Isolated from marine Streptomyces (), this indole-containing acetamide demonstrates moderate cytotoxicity. The indole moiety’s planar structure facilitates intercalation or enzyme inhibition, a property absent in pyridazine derivatives .
  • N-(3-Chloro-4-hydroxylphenyl)acetamide and N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide: These halogenated analogs () exhibit cytotoxicity and are photodegradation products of paracetamol.

Activity Comparison :

  • Pyridazine acetamides may exhibit lower cytotoxicity than indole or halogenated derivatives due to reduced planar aromaticity and electrophilic character.
  • Natural product acetamides often prioritize bioactivity over synthetic tractability, whereas this compound balances both .

Patent-Based Acetamide Derivatives

Recent patents disclose advanced acetamide structures with tailored substituents:

  • N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide: This tetrahydrocarbazole derivative () likely targets serotonin or dopamine receptors due to its carbazole core.
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide : The trifluoromethyl group in this compound () increases metabolic stability and lipophilicity, favoring oral bioavailability. Benzothiazole moieties are associated with anticancer and antimicrobial activities .

Advantages of this compound :

  • The pyridazine core offers a balance between simplicity and functionality, avoiding the synthetic complexity of carbazole or benzothiazole systems.
  • Lack of strong electron-withdrawing groups (e.g., CF₃) may reduce toxicity risks compared to patent derivatives .

Biological Activity

N-(pyridazin-3-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its pyridazinyl moiety attached to an acetamide group. This structural configuration is believed to influence its biological interactions significantly.

The biological activity of this compound primarily involves its ability to bind to specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these proteins, influencing various cellular signaling pathways. This modulation can lead to effects on inflammation, cell proliferation, and neurotransmission .

Binding Affinity and Interaction Studies

Research indicates that this compound can interact with both active sites and allosteric sites on target proteins. This dual binding capability allows it to alter the conformation and function of these proteins effectively, leading to changes in cellular responses.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Antitumor Activity : this compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have demonstrated its effectiveness against human lung adenocarcinoma cells, with significant reductions in cell viability observed at specific concentrations .
  • Neurological Effects : Preliminary studies suggest potential applications in treating neurological disorders due to its modulation of neurotransmitter systems .

Case Studies

  • Antitumor Evaluation :
    • Study Design : A series of compounds including this compound were synthesized and tested for their ability to inhibit the SPAC1 tumor cell line.
    • Results : The compound exhibited a dose-dependent inhibitory effect, with an IC50 value indicating effective cytotoxicity at low micromolar concentrations .
  • Neurological Studies :
    • Objective : To evaluate the effects on RAGE (Receptor for Advanced Glycation End-products), which is implicated in neuroinflammation.
    • Findings : The compound demonstrated a high inhibitory activity (83.1% inhibition at 1.9 µM), suggesting potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (µM)Mechanism of Action
AntitumorSPAC1 (lung adenocarcinoma)5.0Inhibition of cell proliferation
NeurologicalRAGE1.9Modulation of inflammatory pathways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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